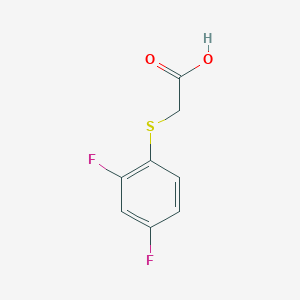

2,4-Difluoro-phenylthioacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMMJRBTUKGZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Difluoro Phenylthioacetic Acid and Its Derivatives

Established Synthetic Routes to 2,4-Difluoro-phenylthioacetic Acid

The construction of 2,4-Difluoro-phenylthioacetic acid typically involves the formation of the carboxylic acid and the phenylthio moieties. These are often achieved through well-established reactions such as hydrolysis and thiolation.

Hydrolysis-Based Syntheses of the Carboxylic Acid Moiety

The carboxylic acid group in 2,4-Difluoro-phenylthioacetic acid is commonly generated through the hydrolysis of its corresponding ester or nitrile precursors. britannica.comlibretexts.org This is a fundamental and widely used transformation in organic synthesis.

Hydrolysis can be performed under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is often preferred because it is generally an irreversible process. britannica.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, yields the final carboxylic acid. britannica.comlibretexts.org For instance, the hydrolysis of ethyl 2,4,5-trifluorophenylacetate to 2,4,5-trifluorophenylacetic acid can be achieved by heating with aqueous sodium hydroxide. google.com

Nitriles can also be hydrolyzed to carboxylic acids under either acidic or basic conditions, although this typically requires more vigorous conditions, such as prolonged heating. britannica.comlibretexts.org

A summary of common hydrolysis conditions is presented below:

| Precursor | Reagents | Conditions | Product |

| Ester | NaOH (aq) or KOH (aq), then H+ | Heating | Carboxylic Acid |

| Ester | H+ (aq), H2O | Heating | Carboxylic Acid |

| Nitrile | H+ (aq) or Base (aq), H2O | Vigorous Heating | Carboxylic Acid |

Thiolation Reactions in the Construction of the Phenylthio Moiety

The introduction of the sulfur atom to form the phenylthio ether linkage is a key step in the synthesis of 2,4-Difluoro-phenylthioacetic acid. This is typically achieved through a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces a leaving group on the aromatic ring or on the acetic acid side chain.

One common approach involves the reaction of a thiol with a suitable electrophile. For example, the synthesis of S-alkylated 1,2,4-triazole-3-thiol derivatives has been accomplished by alkylating the thiol with a halogenated acetal (B89532) in a basic medium. researchgate.net Similarly, the reaction of a thiol with sodium monochloroacetate in an aqueous medium can yield the corresponding thioacetic acid. zsmu.edu.ua

Base-mediated thiol-Michael additions represent another strategy for forming carbon-sulfur bonds. nih.gov In this approach, a thiol adds to an activated double bond, a reaction that can be used to introduce the thio moiety. nih.gov

Advanced Synthetic Approaches for Analogues and Structural Modifications

The development of analogues and the modification of the core structure of 2,4-Difluoro-phenylthioacetic acid often require more sophisticated synthetic strategies. These can include methods for introducing additional fluorine or sulfur atoms, selectively modifying the carboxylic acid group, and oxidizing the sulfide (B99878) to a sulfone.

Strategies for Incorporating Fluorine and Sulfur Functionalities

The unique properties of organofluorine and organosulfur compounds have driven the development of methods to incorporate these elements into complex molecules. mdpi.com For the synthesis of fluorinated S-heterocycles, cycloaddition reactions are a powerful tool. mdpi.com For instance, fluorinated thiiranes can be prepared via the 1,3-dipolar electrocyclization of transient, fluorinated thiocarbonyl S-methanides. mdpi.com

Another approach involves the direct fluorination of a precursor molecule. For example, the synthesis of 2,4,5-trifluorophenylacetic acid can be achieved from 2,5-difluoro-4-aminophenylacetic acid through a diazotization and fluorination sequence. google.com

The introduction of sulfur can also be achieved through various methods. For example, the sulfurization of 2,3-diarylcyclopropenthiones with elemental sulfur in the presence of a fluoride (B91410) catalyst can lead to the formation of 1,2-dithiole (B8566573) derivatives. mdpi.com

Selective Derivatization of the Carboxylic Acid Group

The carboxylic acid group of 2,4-Difluoro-phenylthioacetic acid is a versatile handle for further chemical modifications. Derivatization is often employed to enhance the analytical properties of the molecule or to create new analogues with different biological activities. researchgate.net

Common derivatization reactions for carboxylic acids include conversion to esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatizing agents like dimethylaminophenacyl bromide (DmPABr) can be used to simultaneously label carboxylic acids, thiols, and amines. researchgate.net

For gas chromatography (GC) analysis, a rapid and selective method involves activating the carboxylic acid with 2-bromo-1-methylpyridinium (B1194362) iodide, followed by reaction with a primary or secondary amine to form an amide. uu.nlnih.gov This method has been successfully applied to various phenylacetic and phenylpropionic acid derivatives. uu.nlnih.gov

The choice of derivatization reagent and method depends on the specific analytical technique being used and the desired properties of the resulting derivative. researchgate.net

| Derivatization Goal | Reagent/Method | Resulting Functional Group |

| LC-MS Analysis | Dimethylaminophenacyl bromide (DmPABr) | Labeled Carboxylic Acid |

| GC Analysis | 2-bromo-1-methylpyridinium iodide, then amine | Amide |

| General Modification | Alcohols, Amines, Hydrazines | Esters, Amides, Acyl Hydrazides |

Oxidation to Sulfonyl Derivatives

The sulfide linkage in 2,4-Difluoro-phenylthioacetic acid can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities.

The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent determining the final oxidation state. Milder oxidizing agents will typically yield the sulfoxide, while stronger agents or more forcing conditions will lead to the sulfone.

Green Chemistry Principles and Sustainable Synthesis Considerations for 2,4-Difluoro-phenylthioacetic Acid and its Derivatives

The growing emphasis on environmental stewardship in the chemical industry has spurred the adoption of green chemistry principles in the synthesis of valuable chemical entities. For a compound such as 2,4-Difluoro-phenylthioacetic acid, which holds potential in various scientific domains, designing sustainable synthetic routes is of paramount importance. This section explores the application of green chemistry principles to the plausible synthetic pathways of 2,4-Difluoro-phenylthioacetic acid, focusing on the reduction of hazardous substances, the use of alternative energy sources, and the improvement of reaction efficiency.

The initial step, the formation of the thioether linkage, traditionally involves the reaction of 1-bromo-2,4-difluorobenzene (B57218) with a sulfur nucleophile. This reaction often utilizes polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), which are effective but pose significant health and environmental risks. nih.gov Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. acsgcipr.org Research has shown that polyethylene (B3416737) glycol (PEG), a non-toxic, biodegradable, and recyclable solvent, can be an excellent medium for S_N_Ar reactions. nih.gov Similarly, the use of water, the most environmentally friendly solvent, has been explored for S_N_Ar reactions, often with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction between the organic substrate and the aqueous nucleophile. rsc.org

The second step, the alkylation of the newly formed thiophenol with a haloacetic acid, is analogous to the Williamson ether synthesis. byjus.comwikipedia.org This reaction is typically carried out in the presence of a base to deprotonate the thiol, making it a more potent nucleophile. Traditional methods might employ strong bases and organic solvents. A greener approach involves the use of phase-transfer catalysis (PTC). crdeepjournal.orgyoutube.com PTC allows for the reaction to occur between reactants in immiscible phases (e.g., an aqueous phase containing the base and the thiolate salt, and an organic phase containing the haloacetic acid derivative). This technique can eliminate the need for anhydrous conditions and hazardous solvents, often leading to higher yields and easier product separation. crdeepjournal.org Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that are effective in small quantities and can often be recycled. youtube.com

Furthermore, the integration of alternative energy sources can significantly enhance the sustainability of the synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. youtube.com For S_N_Ar reactions, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and increase product yields. tandfonline.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and fewer side products. nih.govyoutube.com The application of microwave heating to the synthesis of 2,4-Difluoro-phenylthioacetic acid could lead to a more energy-efficient and time-saving process.

A comparative overview of a conventional versus a greener synthetic approach is presented in the table below, highlighting the potential improvements in terms of solvents, catalysts, and energy sources.

| Reaction Step | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Thioether Formation | Solvent: DMF, DMA; Heat Source: Conventional Reflux | Solvent: PEG, Water with HPMC; Heat Source: Microwave Irradiation | Safer Solvents, Energy Efficiency |

| S-Alkylation | Solvent: Organic Solvent (e.g., THF, Acetonitrile); Base: Strong Base in stoichiometric amounts | Technique: Phase-Transfer Catalysis; Solvent: Biphasic system (e.g., Toluene/Water); Catalyst: Quaternary ammonium salt | Catalysis, Safer Solvents, Atom Economy |

By implementing these green chemistry strategies, the synthesis of 2,4-Difluoro-phenylthioacetic acid and its derivatives can be made more sustainable. The reduction in hazardous waste, the conservation of energy, and the use of catalytic methods all contribute to a more environmentally responsible chemical process. Further research and development in this area could lead to even more innovative and eco-friendly synthetic routes for this important class of compounds.

Reactivity Profiles and Mechanistic Investigations of 2,4 Difluoro Phenylthioacetic Acid

Acid-Catalyzed and Base-Catalyzed Reactions of the Carboxylic Acid Functionality

The carboxylic acid moiety in 2,4-Difluoro-phenylthioacetic acid is a primary site for both acid and base-catalyzed reactions, leading to the formation of various derivatives such as esters and amides.

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst, such as sulfuric acid, 2,4-Difluoro-phenylthioacetic acid can undergo esterification with alcohols. This reaction, known as Fischer esterification, is a reversible process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. To favor the formation of the ester, the reaction is typically carried out using an excess of the alcohol or by removing water as it is formed.

Base-Catalyzed Amide Formation: The synthesis of amides from 2,4-Difluoro-phenylthioacetic acid generally proceeds under basic conditions, often employing coupling reagents to activate the carboxylic acid. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Commonly used methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine (B128534) or diisopropylethylamine. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by an amine to form the amide bond, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. luxembourg-bio.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization when chiral amines are used. luxembourg-bio.com

The general reaction schemes for these transformations are presented in the table below.

| Reaction Type | Reagents and Conditions | Product |

| Acid-Catalyzed Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | 2,4-Difluoro-phenylthioacetate Ester |

| Base-Catalyzed Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC), Base (e.g., Et₃N) | N-substituted 2,4-Difluoro-phenylthioacetamide |

Radical-Mediated Transformations and Reaction Pathways

The presence of the carboxylic acid group allows for the generation of radical species through decarboxylation, which can then participate in various intra- and intermolecular reactions.

Radical generation from carboxylic acids can be achieved through various methods, including photoredox catalysis. While specific studies on the radical generation from 2,4-Difluoro-phenylthioacetic acid are not extensively documented, the reactivity of the closely related 2,2-difluoro-2-(phenylthio)acetic acid provides significant insight. In a study on the transition-metal-free decarboxylative cyclization of N-arylacrylamides, 2,2-difluoro-2-(p-tolylthio)acetic acid was used to generate an α,α-difluoro radical. The proposed mechanism involves the deprotonation of the carboxylic acid by a base (cesium carbonate), followed by oxidation with potassium persulfate (K₂S₂O₈) to induce decarboxylation and form the corresponding alkyl radical. This process highlights a viable pathway for generating radicals from such fluorinated thioacetic acids under mild conditions.

Once generated, the α,α-difluoro radical can undergo both intermolecular and intramolecular reactions. In the aforementioned study, the generated alkyl radical first adds to the double bond of an N-arylacrylamide in an intermolecular fashion. This is followed by an intramolecular cyclization of the resulting radical onto the aryl ring to form a thiodifluoroindoleone derivative. This tandem reaction sequence demonstrates the utility of these radicals in constructing complex heterocyclic scaffolds. The reaction proceeds through a radical cascade mechanism, showcasing the potential of 2,4-Difluoro-phenylthioacetic acid derivatives in similar synthetic strategies.

A plausible reaction pathway, analogous to the documented reaction of 2,2-difluoro-2-(p-tolylthio)acetic acid, is outlined below:

| Step | Description | Intermediate/Product |

| 1. Radical Generation | Decarboxylation of the carboxylate anion of 2,4-Difluoro-phenylthioacetic acid. | α,α-Difluoro radical |

| 2. Intermolecular Addition | The generated radical adds to an external unsaturated system (e.g., an alkene or alkyne). | New carbon-centered radical |

| 3. Intramolecular Cyclization | The newly formed radical attacks an internal reactive site, such as an aromatic ring, to form a cyclic product. | Cyclized radical intermediate |

| 4. Product Formation | The cyclized radical is quenched to yield the final product. | Heterocyclic compound |

Nucleophilic Reactivity at the Difluorinated Carbon Center

The carbon atom bearing the two fluorine atoms in 2,4-Difluoro-phenylthioacetic acid is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This makes it susceptible to nucleophilic attack, although this reactivity is less pronounced than in carbonyl compounds. Nucleophilic substitution at this center would likely proceed through an S\N2-type mechanism, where a nucleophile displaces one of the fluorine atoms or the entire phenylthio group. However, the strength of the C-F bond generally makes fluoride (B91410) a poor leaving group.

Reactions involving nucleophilic displacement of the phenylthio group are more plausible, especially if the sulfur atom is activated, for instance, by oxidation to a sulfoxide (B87167) or sulfone, which are better leaving groups. Without such activation, direct nucleophilic substitution at the difluorinated carbon is expected to be challenging.

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

The 2,4-difluorophenyl ring in 2,4-Difluoro-phenylthioacetic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The regiochemical outcome of these reactions is directed by the combined electronic effects of the two fluorine atoms and the thioacetic acid substituent.

Fluorine is an ortho, para-directing deactivator. It is deactivating due to its strong inductive electron-withdrawing effect but ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. The thioether group is generally considered a weak activator and is also ortho, para-directing.

In the case of 2,4-Difluoro-phenylthioacetic acid, the positions on the aromatic ring are influenced by these substituents. The two fluorine atoms are at positions 2 and 4. The thioacetic acid group is at position 1. Therefore, the available positions for substitution are 3, 5, and 6.

Position 6: This position is ortho to the thioether group and meta to the fluorine at position 2.

Position 5: This position is meta to the thioether group and ortho to the fluorine at position 4.

Position 3: This position is ortho to the fluorine at position 2 and meta to the thioether group and the fluorine at position 4.

Considering the directing effects, electrophilic attack is most likely to occur at the positions activated by the ortho, para-directing groups and least sterically hindered. The thioether group will direct to position 6. The fluorine at position 2 will direct to position 3. The fluorine at position 4 will direct to position 5. A study on the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one showed that nitration occurred at the 5-position of the dichlorophenyl ring, which is ortho to one chlorine and para to the other. researchgate.net This suggests that in di-halogenated systems, the position activated by both halogens is favored. By analogy, for 2,4-Difluoro-phenylthioacetic acid, position 5, which is ortho to the fluorine at C4 and meta to the fluorine at C2, and position 3, which is ortho to the fluorine at C2 and meta to the fluorine at C4, would be the most likely sites of electrophilic attack. The steric hindrance from the thioacetic acid group might disfavor substitution at position 6.

| Reagent | Reaction Type | Probable Position of Substitution |

| HNO₃/H₂SO₄ | Nitration | 3 or 5 |

| Br₂/FeBr₃ | Bromination | 3 or 5 |

| Cl₂/AlCl₃ | Chlorination | 3 or 5 |

Spectroscopic and Analytical Characterization Techniques in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments. For 2,4-Difluoro-phenylthioacetic acid, a combination of Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR is utilized for a comprehensive structural analysis.

Proton (¹H) NMR Investigations of Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. oregonstate.edulibretexts.org

In 2,4-Difluoro-phenylthioacetic acid, the spectrum reveals distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns influenced by the fluorine and sulfur substituents. libretexts.orgorgchemboulder.com The methylene (B1212753) (-CH₂-) protons of the thioacetic acid group are found in the aliphatic region, typically between 3.0 and 4.0 ppm, shifted downfield due to the adjacent sulfur atom and carboxylic acid group. orgchemboulder.com The carboxylic acid proton (-COOH) gives a characteristic broad signal at a much lower field, often above 10 ppm. tau.ac.il

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,4-Difluoro-phenylthioacetic acid

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₃-H) | 7.20 - 7.50 | Multiplet |

| Aromatic (C₅-H) | 6.80 - 7.10 | Multiplet |

| Aromatic (C₆-H) | 7.00 - 7.30 | Multiplet |

| Aliphatic (-SCH₂-) | 3.60 - 3.90 | Singlet |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu While less sensitive than ¹H NMR, it offers a wider range of chemical shifts, allowing for the clear resolution of individual carbon atoms. oregonstate.edu

For 2,4-Difluoro-phenylthioacetic acid, the ¹³C NMR spectrum displays signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed in the range of 170-185 ppm. wisc.edu The aromatic carbons appear between 110 and 165 ppm, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns due to carbon-fluorine coupling. wisc.eduorganicchemistrydata.org The methylene carbon of the thioacetic acid moiety is expected to resonate around 35-45 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2,4-Difluoro-phenylthioacetic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic (C-1, C-S) | 125 - 135 |

| Aromatic (C-2, C-F) | 160 - 165 (doublet) |

| Aromatic (C-3) | 110 - 120 |

| Aromatic (C-4, C-F) | 162 - 167 (doublet) |

| Aromatic (C-5) | 104 - 110 (doublet) |

| Aromatic (C-6) | 130 - 140 |

| Methylene (-SCH₂-) | 35 - 45 |

Note: These are predicted values and may vary based on solvent and experimental conditions. The chemical shifts of fluorinated carbons are split into doublets due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal candidate for NMR studies. alfa-chemistry.comnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing valuable structural information. nih.gov

In the case of 2,4-Difluoro-phenylthioacetic acid, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring. The precise chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling can confirm the substitution pattern. The chemical shifts for aromatic fluorine atoms typically fall within a specific range. ucsb.edu

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts for 2,4-Difluoro-phenylthioacetic acid

| Fluorine Atom | Predicted Chemical Shift (ppm) |

| Fluorine at C-2 | -110 to -130 |

| Fluorine at C-4 | -100 to -120 |

Note: These are predicted values relative to a standard (e.g., CFCl₃) and can vary based on experimental conditions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

For 2,4-Difluoro-phenylthioacetic acid, mass spectrometry would confirm the molecular weight of 204.19 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways might include the loss of the carboxyl group (-COOH) or cleavage of the C-S bond.

X-ray Crystallography for Solid-State Structural Determination

For 2,4-Difluoro-phenylthioacetic acid, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the planar arrangement of the benzene ring and the geometry of the thioacetic acid side chain. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the crystal lattice.

Other Advanced Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

In the IR spectrum of 2,4-Difluoro-phenylthioacetic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), C-F stretches (in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C stretches. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorptions for 2,4-Difluoro-phenylthioacetic acid

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carbonyl) | 1680 - 1720 | Strong |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C-S | 600 - 800 | Medium to Weak |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

Note: These are typical ranges and the exact positions can be influenced by the molecular structure and physical state.

Applications of 2,4 Difluoro Phenylthioacetic Acid As a Synthetic Building Block

A Key Player in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. 2,4-Difluoro-phenylthioacetic acid has proven to be an exceptional component in these reactions, most notably in the Ugi four-component reaction (Ugi-4CR). beilstein-journals.orgnih.govnih.govwikipedia.org The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of diverse libraries of compounds. nih.govwikipedia.orgorganic-chemistry.org

The classic Ugi-4CR involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.org

Crafting Difluoromethyl-Containing Pseudopeptides and Peptidomimetics

A significant application of 2,4-Difluoro-phenylthioacetic acid in the Ugi reaction is the synthesis of pseudopeptides and peptidomimetics containing a difluoromethyl (CF2H) group. beilstein-journals.orgnih.gov These modified peptides are of great interest in medicinal chemistry because the incorporation of fluorine can dramatically alter their biological properties. beilstein-journals.org

In a notable synthetic strategy, 2,2-difluoro-2-(phenylthio)acetic acid, a derivative of 2,4-Difluoro-phenylthioacetic acid, is utilized as the carboxylic acid component in the Ugi reaction. beilstein-journals.orgnih.gov This reaction, involving an amine, a benzaldehyde, and an isocyanide, successfully yields difluoromethyl-containing pseudopeptides. beilstein-journals.org A subsequent desulfanylation step, typically using tributyltin hydride and a radical initiator, removes the phenylsulfanyl group to afford the final target compounds. beilstein-journals.orgnih.gov This two-step process provides an efficient route to a variety of pseudopeptides bearing the crucial CF2H functionality. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (Carboxylic Acid) | Product Type | Ref. |

| Substituted Anilines | Benzaldehyde | Isocyanides | 2,2-Difluoro-2-(phenylthio)acetic acid | Difluoromethyl-containing pseudopeptides | beilstein-journals.orgnih.gov |

The Influence of the Difluoromethyl Group on Molecular Properties

The introduction of a difluoromethyl group into organic molecules imparts a range of desirable properties, making it a valuable strategy in drug design and the development of agrochemicals. beilstein-journals.orgresearchgate.netnih.gov The CF2H group is often considered a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH2) groups. nih.govnih.govrsc.org This is due to its ability to act as a hydrogen bond donor, a critical interaction for molecular recognition and binding to biological targets. beilstein-journals.orgrsc.org

A Gateway to Biologically Significant Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. 2,4-Difluoro-phenylthioacetic acid serves as a valuable precursor for the synthesis of various biologically relevant heterocyclic scaffolds, particularly those containing fluorine.

Building Thiodifluorooxindole Derivatives

One of the notable applications of 2,4-Difluoro-phenylthioacetic acid is in the construction of thiodifluorooxindole derivatives. While the direct synthesis from this specific acid is a specialized area of research, the broader context of creating fluorinated heterocycles is well-established. The methodologies often involve cycloaddition reactions where fluorinated building blocks play a key role.

Unlocking Access to Other Fluorinated Heterocycles

The utility of 2,4-Difluoro-phenylthioacetic acid extends to the synthesis of a wider range of fluorinated heterocycles. For instance, fluorinated pyridine-2,4-dicarboxylic acid derivatives, which are potent inhibitors of human 2-oxoglutarate dependent oxygenases, can be synthesized from fluorinated isonicotinic acid precursors. nih.gov The synthetic strategies employed in these transformations highlight the importance of having access to a diverse array of fluorinated starting materials.

The hetero-Diels-Alder reaction is another powerful tool for constructing six-membered heterocyclic systems. nih.gov Polyfluoroalkyl thiocarbonyl compounds, which can be conceptually derived from precursors like 2,4-Difluoro-phenylthioacetic acid, are excellent dienophiles in these reactions, leading to the formation of various sulfur-containing heterocycles. nih.gov The reactivity of these fluorinated dienophiles makes them highly valuable in the synthesis of complex molecules.

A Foundation for Fine Chemicals and Agrochemicals

The development of new and effective fine chemicals and agrochemicals often relies on the introduction of fluorine-containing moieties to enhance their performance. beilstein-journals.org 2,4-Difluoro-phenylthioacetic acid and its derivatives serve as important precursors in this arena.

The difluoromethyl group, in particular, is increasingly found in modern pharmaceuticals and agrochemicals. beilstein-journals.org Its ability to mimic other functional groups and improve metabolic stability makes it a highly sought-after feature in the design of new active ingredients. beilstein-journals.orgrsc.org The synthetic routes that utilize 2,4-Difluoro-phenylthioacetic acid provide a practical means of incorporating this valuable functionality into a wide range of molecules destined for these applications.

Application in the Synthesis of Sulfonyl-Containing Compounds

The chemical structure of 2,4-Difluoro-phenylthioacetic acid, featuring a thioether linkage, makes it a suitable precursor for the synthesis of sulfonyl-containing compounds. The sulfur atom in the thioether group can be readily oxidized to a sulfonyl group (-SO₂-). This transformation converts 2,4-Difluoro-phenylthioacetic acid into 2-(2,4-difluorophenylsulfonyl)acetic acid, a molecule with potential applications in various fields of chemical synthesis.

The oxidation of sulfides to sulfones is a fundamental and well-established transformation in organic chemistry. organic-chemistry.orgmdpi.com A variety of oxidizing agents can be employed to achieve this conversion. Common reagents include hydrogen peroxide, often used in combination with a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). mdpi.com More recently, methods using reagents like sodium chlorite (B76162) with hydrochloric acid have been developed to provide high yields and selectivity under mild conditions. mdpi.com The use of urea-hydrogen peroxide has also been reported as a stable, inexpensive, and effective option for oxidizing sulfides to sulfones. organic-chemistry.org

This oxidation is significant because sulfones are an important class of compounds in medicinal chemistry and material science. mdpi.com The sulfonyl group can act as a hydrogen bond acceptor and can constrain the conformation of a molecule, which is beneficial in the design of therapeutic agents. nih.gov

Table 1: Transformation of 2,4-Difluoro-phenylthioacetic Acid

| Starting Material | Potential Oxidized Product | Chemical Transformation |

|---|---|---|

| 2,4-Difluoro-phenylthioacetic acid | 2-(2,4-difluorophenylsulfonyl)acetic acid | Oxidation of Thioether to Sulfone |

Building Block for Difluorinated 2-Pyrones

Difluorinated 2-pyrones are valuable heterocyclic compounds, and synthetic routes to access them are of significant interest. While 2,4-Difluoro-phenylthioacetic acid is a difluorinated compound, research into the synthesis of 3,4-difluoro-6-substituted-2-pyrones highlights a different synthetic strategy.

A facile and general method for preparing these pyrones involves a one-pot reaction starting from (2E)-2,3-difluoro-3-iodoacrylic acid and various terminal acetylenes. acs.orgnih.govacs.org This reaction proceeds via a Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The process is co-catalyzed by palladium and copper complexes, such as PdCl₂(PPh₃)₂ and CuI, in the presence of a base like triethylamine (B128534). acs.orgnih.gov

The reaction mechanism involves the coupling of the terminal alkyne with the iodoacrylic acid to form an enynoic acid intermediate. This intermediate then undergoes cyclization, catalyzed by the palladium(II) species, to yield the final 3,4-difluoro-2-pyrone product as the sole isomer in good yields. acs.org This method has been successfully applied to a variety of terminal acetylenes, demonstrating its versatility in creating a library of substituted difluorinated 2-pyrones. acs.org

Table 2: Synthesis of 3,4-Difluoro-6-substituted-2-pyrones via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product Class |

|---|---|---|---|

| (2E)-2,3-difluoro-3-iodoacrylic acid | Terminal Acetylene (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 3,4-difluoro-6-substituted-2-pyrone |

Structure Activity Relationship Sar Studies and Biological Target Engagement Research

Design and Synthesis of Analogues for SAR Profiling

The strategic design and synthesis of analogues are fundamental to establishing a comprehensive SAR profile. For the 2,4-Difluoro-phenylthioacetic acid scaffold, this process involves the creation of a library of related compounds where specific parts of the molecule are systematically altered. The primary goals are to identify which structural features are essential for biological activity, which can be modified to enhance potency, and which may influence pharmacokinetic properties.

The synthesis of such analogues typically begins with the core structure of 2,4-difluorothiophenol (B157739), which is then reacted with a suitable two-carbon building block to introduce the acetic acid side chain. Modifications can be introduced at several key positions:

The Aromatic Ring: Introducing or altering substituents on the phenyl ring.

The Thioether Linkage: Replacing the sulfur atom with other linkers.

The Acetic Acid Side Chain: Modifying the carboxylic acid group or the adjacent methylene (B1212753) group.

A general synthetic route might involve the S-alkylation of 2,4-difluorothiophenol with an appropriate haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid analogues. A patent for the synthesis of a related compound, 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol, highlights a multi-step process involving the reaction of 1,3-difluorobenzene (B1663923) with other reagents to create a more complex structure, demonstrating the feasibility of elaborating the core 2,4-difluorophenyl group. google.com

The synthesized analogues are then subjected to biological screening to determine how these structural changes affect their activity, providing crucial data for the SAR profile.

Modulating Biological Activity through Structural Modifications

Structural modifications are the cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's biological activity. For 2,4-Difluoro-phenylthioacetic acid, these modifications can be broadly categorized into changes on the aromatic ring and alterations to the thioacetic acid side chain.

The 2,4-difluoro substitution pattern on the phenyl ring is a key feature of the parent molecule. The fluorine atoms are strong electron-withdrawing groups, which can significantly influence the electronic properties of the aromatic ring and its ability to interact with biological targets. SAR studies on related structures, such as phenothiazine (B1677639) derivatives, have shown that the nature and position of substituents on the aromatic rings are critical for their activity as ferroptosis inhibitors. nih.gov

To investigate these effects on the 2,4-Difluoro-phenylthioacetic acid scaffold, a series of analogues with different substituents on the phenyl ring could be synthesized and evaluated. The following table illustrates a hypothetical SAR study based on common modifications and their expected impact on activity, drawing from general principles of medicinal chemistry.

| Modification on Phenyl Ring | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replacement of fluorine with other halogens (Cl, Br) | Investigate the role of halogen size and electronegativity in target binding. | May alter binding affinity and selectivity. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Alter the electronic profile of the ring to probe for favorable interactions with electron-rich or electron-poor pockets in the target. | Could either increase or decrease activity depending on the target's electronic requirements. |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Enhance the electron-withdrawing nature of the ring to potentially increase potency. | Likely to significantly impact binding, for better or worse. |

| Positional isomerization of the fluorine atoms | Determine the optimal substitution pattern for target engagement. | Different isomers may exhibit varied potencies and selectivities. |

The thioacetic acid side chain is a crucial component of the molecule, likely responsible for key interactions with the biological target, such as hydrogen bonding or ionic interactions. Modifications to this chain can have a profound effect on the compound's activity. Studies on caffeic acid phenethyl ester (CAPE) analogs have demonstrated that altering the linker and ester functionality significantly impacts their inhibitory activity on 5-lipoxygenase. nih.gov

For 2,4-Difluoro-phenylthioacetic acid, several modifications to the side chain could be explored:

Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide can affect the compound's polarity, cell permeability, and interaction with the target. For instance, in the development of glutaminase (B10826351) inhibitors, the modification of a related scaffold to include different amide functionalities was a key strategy. researchgate.net

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups, such as a tetrazole or a hydroxamic acid, can improve metabolic stability and binding affinity.

Modification of the Methylene Group: Introducing substituents on the carbon atom adjacent to the sulfur could introduce chirality and provide additional points of interaction with the target.

Alteration of the Thioether Linkage: Replacing the sulfur atom with an oxygen (to form a phenoxyacetic acid derivative) or a nitrogen atom would significantly alter the geometry and electronic properties of the side chain, likely leading to a different biological profile. Research on phenoxyacetic acid derivatives as selective COX-2 inhibitors has shown this scaffold to be a promising starting point for anti-inflammatory agents. nih.gov

The following table outlines a hypothetical SAR study for modifications to the thioacetic acid side chain.

| Side Chain Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Conversion to methyl ester | Increase lipophilicity and cell permeability; acts as a prodrug. | May show altered activity depending on in-situ hydrolysis to the active acid. |

| Conversion to primary amide | Introduce hydrogen bond donor capabilities and alter polarity. | Could enhance or diminish binding depending on the target's active site. |

| Replacement of carboxylic acid with tetrazole | Provide a metabolically stable acidic bioisostere. | Potential for improved pharmacokinetic profile and maintained or enhanced activity. |

| Introduction of a methyl group on the α-carbon | Introduce a chiral center and steric bulk to probe the binding pocket. | May lead to stereospecific activity and improved potency for one enantiomer. |

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. For 2,4-Difluoro-phenylthioacetic acid, this would involve enzyme inhibition studies and receptor binding assays to elucidate its mechanism of action.

Many drugs exert their effects by inhibiting the activity of specific enzymes. Phenylthioacetic acid derivatives have been explored as inhibitors of various enzymes. For example, 2-(phenylthio) benzoylarylhydrazone derivatives have shown antimycobacterial activity, suggesting the inhibition of essential mycobacterial enzymes. nih.gov

Enzyme inhibition studies for 2,4-Difluoro-phenylthioacetic acid would aim to:

Identify the target enzyme(s): Screening the compound against a panel of enzymes to identify potential targets.

Determine the mode of inhibition: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive.

Calculate the inhibitory potency (IC50 or Ki): Quantifying the concentration of the compound required to inhibit the enzyme's activity by 50%.

For instance, if 2,4-Difluoro-phenylthioacetic acid were found to be an inhibitor of an enzyme like angiotensin-converting enzyme (ACE), studies would be conducted to determine its inhibitory constant (Ki) and compare it to known inhibitors like captopril (B1668294) and enalaprilat. nih.gov

In addition to enzyme inhibition, many therapeutic agents function by binding to and modulating the activity of cellular receptors. Studies on substituted piperazine (B1678402) derivatives have utilized receptor binding assays to determine their affinity and selectivity for different receptor subtypes, such as sigma receptors. nih.gov

For 2,4-Difluoro-phenylthioacetic acid, receptor binding studies would involve:

Radioligand binding assays: Using a radiolabeled ligand that is known to bind to a specific receptor, the ability of 2,4-Difluoro-phenylthioacetic acid to displace the radioligand is measured. This provides information on its binding affinity (Ki).

Functional assays: Once binding is confirmed, functional assays are performed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site and modifies the receptor's response to its natural ligand).

These studies provide a detailed picture of the molecular interactions between 2,4-Difluoro-phenylthioacetic acid and its biological targets, guiding further optimization of the compound's structure to achieve the desired therapeutic effect.

Development of Molecular Probes for Biological Research

The unique structural features of 2,4-Difluoro-phenylthioacetic acid, particularly the presence of a difluorinated phenyl ring and a thioacetic acid moiety, make it an intriguing candidate for the development of molecular probes. These probes are valuable tools in chemical biology for visualizing and studying biological processes in real-time. The design of a molecular probe typically involves three key components: a recognition element that specifically interacts with the biological target, a signaling unit (e.g., a fluorophore or an NMR-active nucleus), and a linker that connects these two components. acs.org

Hypothetical Design of a Molecular Probe based on 2,4-Difluoro-phenylthioacetic acid

A molecular probe derived from 2,4-Difluoro-phenylthioacetic acid would utilize the parent molecule as the recognition element. The rationale is that if 2,4-Difluoro-phenylthioacetic acid exhibits affinity for a specific biological target, such as an enzyme or a receptor, this interaction can be harnessed for detection purposes. The thioacetic acid group could be chemically modified to attach a linker, which in turn would be connected to a signaling molecule.

The fluorine atoms on the phenyl ring can serve a dual purpose. Firstly, they can influence the binding affinity and selectivity of the compound for its biological target. Secondly, the ¹⁹F nucleus is an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high gyromagnetic ratio and 100% natural abundance. Therefore, a probe incorporating this scaffold could potentially be used in ¹⁹F NMR studies to investigate protein-ligand interactions without the need for an additional signaling unit. acs.org

Below is a table outlining the potential components of a molecular probe based on 2,4-Difluoro-phenylthioacetic acid.

| Component | Function | Example Moiety |

| Recognition Element | Binds to the biological target of interest. | 2,4-Difluoro-phenylthioacetic acid scaffold |

| Linker | Covalently connects the recognition element to the signaling unit. | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Signaling Unit | Generates a detectable signal upon target binding. | Fluorophore (e.g., Fluorescein, Rhodamine), ¹⁹F nucleus |

Potential Biological Targets and Research Applications

While the specific biological targets of 2,4-Difluoro-phenylthioacetic acid are not extensively documented in publicly available research, the broader class of phenylthioacetic acid derivatives has been investigated for various biological activities. These activities suggest potential interactions with enzymes and signaling pathways that could be explored with appropriately designed molecular probes. For instance, related compounds have been explored for their role in inflammatory pathways and as potential anticancer agents, hinting at targets within these systems. nih.gov

The development of a fluorescent probe, for example, could enable researchers to visualize the subcellular localization of the target protein that 2,4-Difluoro-phenylthioacetic acid interacts with. Such a probe would ideally be designed to exhibit a change in its fluorescent properties upon binding to the target, for instance, through an increase in fluorescence intensity or a shift in the emission wavelength. This "turn-on" mechanism is a common strategy in probe design to enhance signal-to-noise ratios.

Furthermore, the presence of fluorine atoms is a significant advantage for developing probes for in vivo imaging. The low natural abundance of fluorine in biological systems means that ¹⁹F Magnetic Resonance Imaging (MRI) can provide highly specific signals with minimal background interference. A molecular probe based on 2,4-Difluoro-phenylthioacetic acid could therefore be a valuable tool for non-invasively studying the distribution and engagement of its biological target in living organisms.

The following table summarizes potential (though not definitively established for this specific compound) biological targets for probes derived from phenylthioacetic acid analogs, based on the activities of structurally related compounds.

| Potential Target Class | Research Application |

| Enzymes in Inflammatory Pathways | Studying the role of these enzymes in disease models. nih.gov |

| Proteins involved in Cancer Progression | Visualizing tumor tissues and screening for potential therapeutics. |

| Bromodomains | The fluorinated aromatic ring could serve as a recognition motif for these epigenetic readers. acs.org |

Computational Chemistry and Theoretical Studies on 2,4 Difluoro Phenylthioacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives similar to 2,4-Difluoro-phenylthioacetic acid, such as 2,4-difluoroanisole, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict their molecular structure and vibrational frequencies. rsc.org These studies often utilize basis sets like 6-311++G(d,p) to achieve a high level of accuracy. rsc.org

A key aspect of these calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. rsc.org For instance, a smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions.

Natural Bond Orbital (NBO) analysis is another critical technique used to study intramolecular and intermolecular interactions. rsc.org This analysis provides information about charge transfer and hyperconjugative interactions, which can stabilize certain molecular conformations. For example, in related phenylthioacetamides, NBO analysis has revealed stabilizing orbital interactions that are present in one conformer but absent in another, thereby explaining the relative stability of different conformations.

The following table summarizes key electronic properties that can be determined for 2,4-Difluoro-phenylthioacetic acid using quantum chemical calculations, based on methodologies applied to similar molecules.

| Calculated Property | Significance | Typical Computational Method |

| Global Minimal Energy | Indicates the most stable geometric configuration of the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)), ab initio (e.g., HF/6-311++G(d,p)) |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | DFT, ab initio |

| Natural Population Analysis (NPA) Charges | Provides the charge distribution on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. | NBO analysis |

| Inter- and Intramolecular Interactions | Reveals stabilizing interactions like hyperconjugation and charge transfer. | NBO analysis |

Molecular Modeling and Simulation for Conformational Analysis

The biological activity and physical properties of a flexible molecule like 2,4-Difluoro-phenylthioacetic acid are heavily dependent on its three-dimensional conformation. Molecular modeling and simulation are used to explore the potential energy surface of the molecule and identify its stable conformers.

For N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, which are structurally related to 2,4-Difluoro-phenylthioacetic acid, computational studies have shown the existence of multiple stable conformations, such as gauche and cis forms. rsc.org These studies often use a combination of methods, including DFT calculations (e.g., B3LYP/6-311++G(d,p)) and the Polarizable Continuum Model (PCM) to account for the effects of different solvents on conformational stability. rsc.org

The relative populations of these conformers can change with the polarity of the solvent. For example, a progressive increase in the population of the more polar cis conformer is often observed as the solvent polarity increases. rsc.org This is a critical consideration for predicting the molecule's behavior in different environments, from nonpolar lipids to aqueous biological systems.

The table below illustrates the kind of data generated from a conformational analysis of a molecule like 2,4-Difluoro-phenylthioacetic acid.

| Conformer | Relative Stability (Gas Phase) | Relative Polarity | Expected Population in Nonpolar Solvent | Expected Population in Polar Solvent |

| Gauche | More Stable | Less Polar | High | Low |

| Cis | Less Stable | More Polar | Low | High |

Docking Studies and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is crucial for predicting the potential biological targets of 2,4-Difluoro-phenylthioacetic acid and understanding the molecular basis of its activity.

In studies of other phenyl-containing acids, such as phenylthiazole acids, docking simulations have been used to investigate their interaction with protein active sites, for example, the peroxisome proliferator-activated receptor gamma (PPARγ). These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the carboxylic acid group is a common hydrogen bond donor and acceptor, while the difluorophenyl ring can engage in hydrophobic and aromatic stacking interactions.

Molecular dynamics simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. Such studies are essential in the rational design of more potent and selective analogs.

The following table provides a hypothetical example of the output from a docking study of 2,4-Difluoro-phenylthioacetic acid with a protein target.

| Interacting Amino Acid Residue | Type of Interaction | Potential Functional Consequence |

| Arginine | Hydrogen Bond with Carboxylic Acid | Stabilization of the ligand in the binding pocket. |

| Leucine | Hydrophobic Interaction with Phenyl Ring | Contribution to binding affinity. |

| Phenylalanine | π-π Stacking with Phenyl Ring | Orientation and stabilization of the ligand. |

| Serine | Hydrogen Bond with Fluorine Atom | Specificity of binding. |

Reaction Mechanism Elucidation through Computational Approaches

For the synthesis of 2,4-Difluoro-phenylthioacetic acid, which likely involves the reaction of a difluorothiophenol with a haloacetic acid derivative, computational approaches could be used to:

Model the reactants, transition states, and products.

Calculate the energy barriers for different possible pathways.

Investigate the role of solvents and catalysts in the reaction.

Use methods like Hammett analysis to understand the electronic effects of the fluorine substituents on the reaction rate and mechanism.

Cheminformatics Approaches in Chemical Space Exploration

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. For a molecule like 2,4-Difluoro-phenylthioacetic acid, cheminformatics can be used to explore its "chemical space" by identifying structurally similar compounds with potentially interesting properties.

This can involve searching large chemical databases for analogs, predicting various physicochemical and biological properties (e.g., solubility, toxicity, potential biological targets) using Quantitative Structure-Activity Relationship (QSAR) models, and classifying the compound based on its structural features. These approaches are valuable for lead optimization in drug discovery, allowing researchers to prioritize the synthesis of new derivatives with improved characteristics. For example, cheminformatics tools can help in identifying which substitutions on the phenyl ring or modifications to the acetic acid side chain are most likely to enhance a desired biological activity.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules is undergoing a paradigm shift, moving from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. beilstein-journals.orgnih.govyoutube.com The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the production of 2,4-Difluoro-phenylthioacetic acid and its derivatives.

Flow microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions involving highly reactive or hazardous reagents often used in fluorination. beilstein-journals.orgnih.gov For the synthesis of 2,4-Difluoro-phenylthioacetic acid, which involves the handling of potentially odorous thiols and reactive intermediates, flow chemistry can offer significant benefits in terms of safety and process control. mdpi.com Automated systems, guided by real-time analytics, can rapidly screen and optimize reaction conditions, accelerating the discovery of novel derivatives. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for 2,4-Difluoro-phenylthioacetic Acid

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of bulk, potentially hazardous reagents. | In-situ generation and immediate consumption of reactive intermediates, minimizing risk. researchgate.net |

| Reaction Control | Difficult to maintain precise temperature and mixing homogeneity. | Superior heat and mass transfer, leading to better selectivity and yield. youtube.com |

| Scalability | Often requires significant redevelopment for scale-up. | Seamless scaling by running the reactor for longer periods or using parallel systems. |

| Reproducibility | Can be subject to variations between batches. | Highly consistent and reproducible outcomes due to precise process control. |

Future research in this area will likely focus on developing dedicated flow reactor setups for the multi-step synthesis of 2,4-Difluoro-phenylthioacetic acid, potentially starting from basic building blocks and proceeding through thiolation and carboxymethylation in a continuous, uninterrupted sequence.

Novel Catalytic Systems for Derivatization

The derivatization of the 2,4-Difluoro-phenylthioacetic acid scaffold is key to exploring its application space. The development of novel catalytic systems is paramount for achieving efficient and selective transformations. The C–S bond, a central feature of this molecule, can be a target for a variety of catalytic cross-coupling reactions. acs.orgnih.govnih.gov

Transition metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the formation of C-S bonds and the subsequent functionalization of aryl thioethers. nih.govacsgcipr.orgrsc.org Future research will likely explore the use of advanced ligand systems to enable challenging cross-coupling reactions at the phenyl ring or modifications of the carboxylic acid group. For instance, decarbonylative cross-coupling reactions could provide a new avenue for creating novel derivatives. nih.gov

Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering mild and often unique reaction pathways. researchgate.net These methods could be employed for the late-stage functionalization of 2,4-Difluoro-phenylthioacetic acid, allowing for the introduction of a wide range of chemical groups under gentle conditions.

Table 2: Potential Catalytic Derivatization Strategies

| Reaction Type | Catalyst System (Example) | Potential Outcome |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Introduction of amine functionalities. |

| Suzuki-Miyaura Coupling | Palladium/Boronic Acids | Formation of C-C bonds to create biaryl structures. |

| C-H Activation | Rhodium/Iridium | Direct functionalization of the aromatic ring. cas.cn |

| Photoredox Catalysis | Iridium/Ruthenium Photocatalysts | Radical-based transformations for diverse functionalization. |

Advanced Materials Science Applications

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and hydrophobicity, make organofluorine compounds highly attractive for materials science applications. numberanalytics.comman.ac.uknumberanalytics.com The 2,4-difluorophenyl moiety in 2,4-Difluoro-phenylthioacetic acid can be leveraged to create novel materials with tailored properties.

One promising area is the development of functional coatings and polymers. The presence of fluorine can significantly lower the surface energy of a material, leading to water and oil repellency. numberanalytics.comnumberanalytics.com Derivatives of 2,4-Difluoro-phenylthioacetic acid could be incorporated into polymer backbones or used as surface modifiers to create hydrophobic and chemically resistant surfaces.

In the realm of electronics, fluorinated materials are used in a variety of applications, from liquid crystals to organic light-emitting diodes (OLEDs). The electronic properties of the 2,4-difluorophenyl group could be exploited in the design of new organic semiconductors or dielectric materials. numberanalytics.com The thioether linkage also offers a potential site for coordination to metal surfaces or nanoparticles, opening up possibilities in the field of molecular electronics and sensor technology. nih.gov

Expanding the Scope of Bioactive Molecule Synthesis

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates. acs.orgalfa-chemistry.comwikipedia.orgtandfonline.comnumberanalytics.com The 2,4-difluorophenyl group is a common motif in many successful pharmaceuticals. acs.org The thioacetic acid functionality, on the other hand, provides a handle for further chemical modification and can mimic other functional groups in biological systems. ontosight.ai

Research in this area will focus on using 2,4-Difluoro-phenylthioacetic acid as a versatile building block for the synthesis of more complex bioactive molecules. youtube.commdpi.com Its derivatives could be designed to target a wide range of biological targets, including enzymes and receptors. The synthesis of libraries of compounds based on this scaffold will be crucial for screening and identifying new lead compounds for drug discovery programs. nih.gov The thioacetic acid moiety can be converted to a thiol, which can be a key interacting group in enzyme active sites or can be used for conjugation to other molecules. nih.gov

Synergistic Approaches in Drug Discovery and Development (Pre-clinical, Research Phase)

In the preclinical phase of drug discovery, 2,4-Difluoro-phenylthioacetic acid and its derivatives can be the subject of synergistic approaches that combine computational modeling with experimental validation. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding of these compounds to specific protein targets and to guide the design of more potent and selective analogs.

The anti-inflammatory and other biological activities of related phenoxyacetic acid and phenylthioacetic acid derivatives suggest that compounds derived from 2,4-Difluoro-phenylthioacetic acid could be promising candidates for a variety of therapeutic areas. ontosight.ainih.gov Preclinical research would involve in vitro assays to determine their efficacy against specific cell lines or enzymes, followed by in vivo studies in animal models to assess their pharmacokinetic properties and preliminary safety profiles.

The development of fluorinated derivatives of natural products has also shown promise in enhancing their therapeutic potential. nih.gov A synergistic approach could involve incorporating the 2,4-difluorophenylthio moiety into known bioactive scaffolds to improve their drug-like properties.

Q & A

Q. What synthetic routes are effective for preparing 2,4-Difluoro-phenylthioacetic acid, and how can steric hindrance from fluorine substituents be addressed?

Methodological Answer: Synthesis of fluorinated phenylthioacetic acids often involves enzymatic resolution or catalytic methods to manage steric and electronic effects. For example:

- Enzymatic Catalysis : Nitrilase-mediated synthesis (pH 8, 37°C) in methanol/water systems can achieve stereoselective resolution of fluorinated intermediates, as demonstrated for D-4-fluorophenylglycine derivatives .

- Decarboxylative Reactions : α,α-Difluorophenylacetic acid analogs are synthesized via decarboxylative coupling, leveraging fluorinated building blocks under inert conditions .

| Method | Key Conditions | Yield Optimization Tips |

|---|---|---|

| Enzymatic resolution | pH 8, 37°C, nitrilase catalyst | Use ammonium acetate buffer |

| Decarboxylative coupling | Anhydrous solvent, Pd catalysis | Optimize ligand-to-metal ratio |

Q. Which analytical techniques are recommended for confirming the structure and purity of 2,4-Difluoro-phenylthioacetic acid?

Methodological Answer: Combine 19F/1H NMR to confirm fluorine substitution patterns and LC-MS/MS (e.g., using a C18 column with 0.1% formic acid in mobile phase) for purity assessment. For fluorinated analogs, retention time shifts in reverse-phase HPLC correlate with fluorine’s hydrophobicity .

Q. How should researchers ensure stability during storage and handling of 2,4-Difluoro-phenylthioacetic acid?

Methodological Answer:

- Storage : Store at -20°C under argon to prevent oxidation of the thioether group.

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Difluoromethylthioacetic acid derivatives show sensitivity to moisture, necessitating desiccants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylthioacetic acids?

Methodological Answer:

- Systematic Review : Use databases (PubMed, TOXLINE) to aggregate data and identify variables (e.g., assay type, cell lines).

- Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) and reference structurally similar compounds like α,α-difluorophenylacetic acid .

Q. How do fluorine substituents influence stereochemical outcomes in reactions involving phenylthioacetic acids?

Methodological Answer: Fluorine’s electronegativity alters transition-state geometries. For example:

Q. What computational methods are suitable for studying reaction mechanisms of 2,4-Difluoro-phenylthioacetic acid?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.